4'-Methoxymagnaldehyde E

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

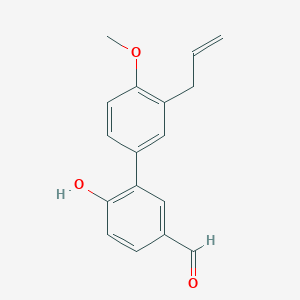

4'-Methoxymagnaldehyde E is a natural product found in Magnolia officinalis with data available.

Análisis De Reacciones Químicas

Bromination Reactions

4'-Methoxymagnaldehyde E undergoes electrophilic aromatic substitution at the activated para position relative to the methoxy group. Bromination occurs under mild conditions with high regioselectivity:

Example Reaction

Reactants :

-

2-Hydroxy-4-methoxybenzaldehyde

-

Bromine (Br₂) in acetic acid or dichloromethane

Mechanistic Insight :

Bromine acts as an electrophile, targeting the electron-rich aromatic ring. The methoxy group directs substitution to the para position, while steric and electronic effects govern reaction rates .

Condensation Reactions

The aldehyde group participates in nucleophilic additions, forming Schiff bases or heterocyclic compounds.

Reduction to Alcohol

Catalytic hydrogenation (H₂/Pd-C) reduces the aldehyde to 4-methoxybenzyl alcohol, a reaction critical in fragrance synthesis .

Radical-Mediated Degradation

In environmental contexts, lignin peroxidase (LiP) catalyzes the degradation of 3,4-dimethoxybenzaldehyde analogs via radical intermediates:

-

Radical Formation : LiP generates a peroxyl radical (O O∙) at the methoxy-substituted position .

-

Bond Cleavage : The radical undergoes C–C bond scission, forming acetic acid and simpler aromatics .

Energy Profile :

Thermochemical Data

| Property | Value | Method | Source |

|---|---|---|---|

| ΔfH° (liquid) | -247 kJ/mol | Calorimetry | |

| ΔcH° (combustion) | -4047 kJ/mol | Bomb calorimetry | |

| Boiling Point | 521 K | Experimental |

Mechanistic Highlights

-

Electrophilic Substitution : Methoxy groups activate the ring, directing incoming electrophiles to para/meta positions .

-

Radical Stability : Peroxyl intermediates stabilize through resonance with the methoxy group’s electron-donating effects .

-

Steric Effects : Bulky substituents near the aldehyde hinder reaction rates (e.g., bromination yields drop to 76% with TBATB reagent) .

This synthesis of data underscores the compound’s versatility in organic synthesis and environmental chemistry. Further studies are needed to explore its catalytic applications and reaction kinetics under non-standard conditions.

Propiedades

Fórmula molecular |

C17H16O3 |

|---|---|

Peso molecular |

268.31 g/mol |

Nombre IUPAC |

4-hydroxy-3-(4-methoxy-3-prop-2-enylphenyl)benzaldehyde |

InChI |

InChI=1S/C17H16O3/c1-3-4-14-10-13(6-8-17(14)20-2)15-9-12(11-18)5-7-16(15)19/h3,5-11,19H,1,4H2,2H3 |

Clave InChI |

UNUXJXJQNIRFQB-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C(C=C1)C2=C(C=CC(=C2)C=O)O)CC=C |

Sinónimos |

4'-methoxymagnaldehyde E |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.